molecular formula C12H15NO2 B8544449 3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate

3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate

Cat. No. B8544449
M. Wt: 205.25 g/mol
InChI Key: RPDAFZMUVCBGSA-UHFFFAOYSA-N
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Patent
US04738970

Procedure details

7.02 Grams of 3-methyl-5,6,7,8-tetrahydroquinoline-N-oxide was dissolved in acetic anhydride, and the solution was heated at 90° C. with stirring for 3.5 hours. Acetic anhydride was removed by evaporation under reduced pressure, then an aqueous solution of sodium carbonate was added to make the residue alkaline and was extracted with chloroform. The chloroform layer was washed with an aqueous solution saturated with sodium chloride, then dried with anhydrous magnesium sulfate. The solvent was removed by evaporation, and the residue thus obtained was purified by a silica gel column chromatography (eluent: dichloromethane) to obtain 7.18 g of 3-methyl-8-acetoxy-5,6,7,8-tetrahydroquinoline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[N+:4]([O-])[C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10]=2[CH:11]=1.[C:13]([O:16]C(=O)C)(=[O:15])[CH3:14]>>[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[CH:6]([O:16][C:13](=[O:15])[CH3:14])[CH2:7][CH2:8][CH2:9][C:10]=2[CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=[N+](C=2CCCCC2C1)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Acetic anhydride was removed by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
an aqueous solution of sodium carbonate was added
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform
WASH
Type
WASH
Details
The chloroform layer was washed with an aqueous solution saturated with sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by a silica gel column chromatography (eluent: dichloromethane)

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
CC=1C=NC=2C(CCCC2C1)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.18 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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